Phillygenin
CAS No.: 487-39-8
Cat. No.: VC21345342
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 487-39-8 |
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Molecular Formula | C21H24O6 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
Standard InChI | InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
Standard InChI Key | CPJKKWDCUOOTEW-YJPXFSGGSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC |
Chemical Properties and Structure
Chemical Identity
Phillygenin is identified by the CAS number 487-39-8 and possesses the molecular formula C₂₁H₂₄O₆ . The compound is also known by several synonyms including Phillygenol, Sylvatesmin, Epipinoresinol methyl ether, and (+)-Phillygenin . Its systematic IUPAC name is somewhat complex due to its stereochemistry and structural features.
The chemical structure of phillygenin features a lignan skeleton with specific methoxy and hydroxyl group substitutions that contribute to its biological activities. Its molecular weight is precisely 372.41 g/mol .
Physical and Chemical Properties
Phillygenin presents as an off-white solid with specific solubility characteristics that influence its bioavailability and pharmaceutical applications . Key physical and chemical properties include:
Property | Characteristic |
---|---|
Physical appearance | Off-White solid |
Molecular weight | 372.41 g/mol |
Solubility in DMSO | 50 mg/mL (134.26 mM; requires ultrasonic assistance) |
Solubility in water | < 0.1 mg/mL (practically insoluble) |
Recommended storage | 4°C, protected from light, stored under nitrogen |
Stability in solution | -80°C: 6 months; -20°C: 1 month (protect from light, store under nitrogen) |
Purity grade | ≥98.0% (research grade) |
These physical properties are important considerations for researchers developing phillygenin-based therapeutic interventions or conducting pharmacological investigations .
Natural Sources
Forsythia suspensa
Forsythia suspensa (Thunb.) Vahl, belonging to the Oleaceae family, represents the primary and most well-documented natural source of phillygenin . This traditional Chinese medicinal plant has been documented in Chinese medical texts for approximately 2,000 years, with its earliest mention appearing in "Shennong Bencao Jing" .
Osmanthus fragrans
Phillygenin has also been identified as a bioactive constituent in Osmanthus fragrans, another traditional Chinese medicinal plant and well-known food additive . This alternative source has gained attention as researchers explore diverse natural repositories of this valuable compound.
Pharmacological Properties
Anti-inflammatory and Analgesic Activities
Phillygenin demonstrates significant anti-inflammatory and analgesic properties through multiple mechanisms of action. Research indicates that phillygenin effectively inhibits xylene-induced ear edema and carrageenan-induced paw edema in murine models .
At the molecular level, phillygenin's anti-inflammatory effects are mediated through:
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Reduction of pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β
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Decreased levels of inflammatory mediators nitric oxide (NO) and prostaglandin E (PGE)
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Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression
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Inhibition of IκB-α and NF-κB p65 phosphorylation, thus modulating a key inflammatory signaling pathway
These multi-targeted anti-inflammatory mechanisms position phillygenin as a promising therapeutic candidate for managing various inflammation-mediated disorders. Its analgesic properties complement these anti-inflammatory effects, enhancing its potential utility in pain management applications .
Hepatoprotective Effects
One of the most thoroughly documented pharmacological properties of phillygenin is its hepatoprotective (liver-protecting) activity. Research has demonstrated that phillygenin exerts significant protective effects against carbon tetrachloride (CCl₄)-induced liver injury in mice .
The hepatoprotective mechanisms of phillygenin include:
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Antioxidant activity that counteracts oxidative damage to hepatocytes
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Inhibition of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in CCl₄-mediated hepatotoxicity
These findings suggest that phillygenin could be developed as a natural hepatoprotective agent for preventing or treating liver injuries caused by toxicants or oxidative stress .
Anti-Helicobacter pylori Activity
Phillygenin exhibits remarkable antibacterial activity against Helicobacter pylori, a pathogen associated with gastric ulcers, gastritis, and gastric cancer. This activity is particularly significant given the growing antibiotic resistance in H. pylori strains .
Key findings regarding phillygenin's anti-H. pylori effects include:
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Minimum inhibitory concentration (MIC) values ranging from 16-32 μg/ml against 18 different H. pylori strains
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Minimum bactericidal concentration (MBC) of 128 μg/ml against H. pylori G27
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Enhanced antibacterial efficacy in acidic environments, which is particularly advantageous for targeting H. pylori in its gastric niche
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Low cytotoxicity to gastric epithelial cells (GES-1 and BGC823) at concentrations up to 100 μg/ml
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Low risk of resistance development, with no change in MIC observed after 24 days of bacterial exposure to subinhibitory concentrations
The antimicrobial mechanisms of phillygenin against H. pylori include:
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Inhibition of bacterial biofilm formation, associated with regulation of spoT and Hp1174 genes
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Induction of ATP leakage from bacterial cells
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Modulation of multiple bacterial genes (Nhac, caggamma, MATE, MdoB, flagellinA, lptB) involved in acid resistance, virulence, drug efflux, DNA methylation, and immune response induction
The following table shows the MIC values of phillygenin against various H. pylori strains with different antibiotic resistance profiles:
Strain | Drug resistance profile | Phillygenin MIC (μg/ml) |
---|---|---|
26695 | Sensitive | 32 |
G27 | Sensitive | 16 |
MSD132 | Sensitive | 16 |
NSH57 | Sensitive | 32 |
HPBS001 | Resistant to LEV, CLA, and MET | 16 |
HPBS002 | Resistant to MET | 16 |
HPBS003 | Resistant to CLA | 16 |
HPBS004 | Resistant to LEV | 32 |
HPBS005 | Resistant to LEV and LEV | 32 |
HPBS006 | Resistant to CLA and MET | 16 |
HPBS007 | Resistant to CLA | 32 |
HPBS010 | Resistant to MET, CLA, and LEV | 16 |
HPBS011 | Resistant to MET and CLA | 16 |
HPBS012 | Sensitive | 32 |
HPBS013 | Resistant to MET, CLA, and LEV | 16 |
HPBS014 | Resistant to MET, CLA, AMO, and LEV | 16 |
HPBS015 | Sensitive | 16 |
HPBS016 | Sensitive | 16 |
LEV: levofloxacin; CLA: clarithromycin; MET: metronidazole; AMO: amoxicillin
Notably, phillygenin maintained activity against multidrug-resistant H. pylori strains, highlighting its potential for addressing antibiotic resistance challenges.
Antiviral Properties
In addition to its antibacterial effects, phillygenin has demonstrated antiviral properties, though these are less extensively characterized in the available literature . Future research focused on its antiviral mechanisms may uncover additional therapeutic applications.
Other Bioactivities
Beyond the major pharmacological properties detailed above, phillygenin exhibits several additional bioactivities that expand its therapeutic potential:
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Blood lipid-reducing effects and inhibition of low-density lipoprotein oxidation
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Antitumor activity, though detailed mechanisms require further elucidation
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Immunoregulatory effects that may complement its anti-inflammatory properties
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Antihypertensive and vasodilatory activities suggesting potential cardiovascular applications
This diverse pharmacological profile positions phillygenin as a multifunctional therapeutic candidate with applications across multiple disease categories.
Pharmacokinetics
Research has provided important insights into the pharmacokinetic properties of phillygenin, which are crucial for its development as a therapeutic agent. Key pharmacokinetic findings include:
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Efficient absorption after oral administration, with an oral bioavailability of 56.4% following a 24 mg/kg dose in mice
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Metabolism primarily through hydroxylation and dimethylation, with two major metabolites (hydroxylated and dimethylated phillygenin) identified in mouse urine
These favorable pharmacokinetic characteristics support the potential of phillygenin for oral administration in future therapeutic applications, though additional pharmacokinetic studies in diverse models would strengthen the existing knowledge base.
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